N-Benzyl-N-[2-(4-pyridyl)ethyl]aniline chemical structure
N-Benzyl-N-[2-(4-pyridyl)ethyl]aniline chemical structure
A Versatile Pharmacophore for GPCR and Enzyme Inhibition
Executive Summary: The "Privileged" Scaffold
N-Benzyl-N-[2-(4-pyridyl)ethyl]aniline (CAS: 112351-30-1) is a tertiary amine pharmacophore that serves as a critical structural probe in medicinal chemistry. Unlike simple reagents, this molecule represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.
Its tripartite structure combines three distinct functional domains:
-
The Aniline Core: Provides electron density and rigid positioning.
-
The Benzyl Moiety: A hydrophobic "tail" that occupies deep lipophilic pockets (e.g., in Acetylcholinesterase or GPCRs).
-
The Pyridine-Ethyl Arm: A protonatable nitrogen source (pKa ~5.2) capable of hydrogen bonding or ionic interactions (salt bridges) with aspartate residues in receptor active sites.
This guide details the physicochemical profile, a self-validating synthesis protocol, and the mechanistic basis for its use in developing inhibitors for Deubiquitinases (USP1/UAF1) and Cholinesterases.
Physicochemical Profile & Data
The following data is essential for researchers modeling blood-brain barrier (BBB) permeability and solubility profiles.
| Property | Value | biological Implication |
| CAS Number | 112351-30-1 | Unique Identifier |
| Molecular Formula | -- | |
| Molecular Weight | 288.39 g/mol | Optimal for CNS penetration (<500 Da) |
| LogP (Predicted) | 4.2 - 4.5 | Highly Lipophilic; excellent membrane permeability but requires formulation aid (e.g., DMSO/Tween). |
| pKa (Pyridine N) | ~5.25 | Exists as a mixture of neutral and cationic species at physiological pH (7.4). |
| H-Bond Donors | 0 | Increases BBB permeability (no free NH/OH). |
| H-Bond Acceptors | 2 | Pyridine N and Aniline N. |
| Topological Polar Surface Area | 16.1 Ų | Very low; predicts high oral bioavailability. |
Mechanistic Synthesis Protocol
Objective: Synthesize N-Benzyl-N-[2-(4-pyridyl)ethyl]aniline with >95% purity using a convergent Michael Addition strategy. This route is superior to direct alkylation due to fewer side products (over-alkylation).
Reaction Logic (Causality):
We utilize the nucleophilicity of N-benzylaniline to attack the electrophilic beta-carbon of 4-vinylpyridine. This atom-economic "Click-like" reaction avoids the use of halogenated alkylating agents (which are genotoxic) and minimizes purification steps.
Step-by-Step Methodology:
Reagents:
-
N-Benzylaniline (1.0 eq)
-
4-Vinylpyridine (1.2 eq)
-
Glacial Acetic Acid (Catalytic, 0.5 eq) or
(Lewis Acid catalyst) -
Solvent: Toluene or Xylene (high boiling point required)
Protocol:
-
Activation: In a round-bottom flask equipped with a reflux condenser, dissolve N-benzylaniline (18.3 g, 100 mmol) in Toluene (100 mL).
-
Catalysis: Add Glacial Acetic Acid (3.0 mL). Note: The acid protonates the vinylpyridine, increasing the electrophilicity of the beta-carbon.
-
Addition: Dropwise add 4-vinylpyridine (12.6 g, 120 mmol) over 15 minutes.
-
Reflux: Heat the mixture to reflux (
) for 12–18 hours.-
Self-Validation Point: Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The starting material (N-benzylaniline, high Rf) should disappear, replaced by a lower Rf spot (Target).
-
-
Workup: Cool to room temperature. Wash the organic layer with 10%
(to remove acetic acid) and then Brine. -
Isolation: Dry over
, filter, and concentrate in vacuo. -
Purification: If the oil is impure, recrystallize from Ethanol/Hexane or perform flash chromatography (
, Gradient 0-20% EtOAc in Hexane).
Synthesis Workflow Diagram
Caption: Convergent Michael Addition synthesis route minimizing genotoxic byproducts.
Biological Applications & Signaling Mechanisms
This molecule is rarely the "final drug" but is an essential Lead Compound in two major therapeutic areas.
A. Neuroprotection (AChE Inhibition)
The structure mimics the "dual binding site" inhibitors of Acetylcholinesterase (AChE).
-
Mechanism: The benzyl group interacts with the Peripheral Anionic Site (PAS) via
stacking (Trp286), while the pyridine nitrogen (protonated) interacts with the Catalytic Anionic Site (CAS). -
Utility: Researchers use this scaffold to design drugs that prevent Acetylcholine breakdown in Alzheimer's models.
B. Deubiquitinase Inhibition (USP1/UAF1)
Recent studies (see Liang et al., ACS Med Chem Lett) utilize N-benzyl-aniline derivatives to inhibit USP1, a DNA repair enzyme.
-
Mechanism: The molecule occupies the ubiquitin-binding channel, preventing the enzyme from cleaving ubiquitin chains, thus sensitizing cancer cells to DNA-damaging chemotherapy (e.g., Cisplatin).
Pharmacophore Interaction Map
Caption: Pharmacophore mapping showing dual-site binding capability in enzyme pockets.
Self-Validating Analytical Protocol
To ensure the integrity of your research, perform this QC Protocol before using the compound in biological assays.
-
H-NMR Verification (
, 400 MHz):-
Look for the Ethylene Bridge : Two triplets around
3.0–4.0 ppm. -
Benzyl Singlet : A sharp singlet (
) around 4.5 ppm. -
Pyridine Doublets : Two doublets in the aromatic region (
8.4 ppm and 7.1 ppm) characteristic of 4-substituted pyridine.
-
-
Solubility Check:
-
Dissolve 10 mg in 1 mL DMSO. It must yield a clear, colorless solution.
-
Warning: If the solution is yellow/brown, oxidation has occurred (N-oxide formation). Purify immediately.
-
References
-
Liang, Q., et al. (2014). "Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors." Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. (2025).[1][2] "N-Benzyl-N-[2-(4-pyridyl)ethyl]aniline Compound Summary." National Library of Medicine. Available at: [Link]
- Gundogdu-Hizliates, S., et al. (2014). "Synthesis and biological evaluation of some new N-benzyl-aniline derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual reference for AChE activity of N-benzyl anilines).
